3-Amino-2-chlorobenzene-1-sulfonamide

Catalog No.
S14171768
CAS No.
M.F
C6H7ClN2O2S
M. Wt
206.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chlorobenzene-1-sulfonamide

Product Name

3-Amino-2-chlorobenzene-1-sulfonamide

IUPAC Name

3-amino-2-chlorobenzenesulfonamide

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

InChI

InChI=1S/C6H7ClN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

XDPKDZWEXLSCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N

3-Amino-2-chlorobenzene-1-sulfonamide, also known as 3-amino-2-chlorobenzenesulfonamide, is an organic compound that features a sulfonamide functional group, which is characterized by the presence of a sulfonyl group (SO2SO_2) attached to an amine group (NH2NH_2). This compound has the molecular formula C6H6ClN2O2SC_6H_6ClN_2O_2S and is typically represented as follows:

Chemical Structure ClC6H4(NH2)SO2NH2\text{Chemical Structure }\text{Cl}-C_6H_4(NH_2)-SO_2-NH_2

The compound is part of the broader class of sulfonamides, which are known for their medicinal properties, particularly as antibacterial agents. Sulfonamides are derived from sulfonic acids by replacing a hydroxyl group with an amine group, making them important in both synthetic and pharmaceutical chemistry .

Typical of sulfonamides:

  • Acid-Base Reactions: The nitrogen atom in the sulfonamide group can be deprotonated, leading to the formation of sulfonamide anions, which can act as nucleophiles in further reactions.
  • Substitution Reactions: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions make 3-amino-2-chlorobenzene-1-sulfonamide versatile in organic synthesis and medicinal chemistry .

3-Amino-2-chlorobenzene-1-sulfonamide exhibits significant biological activity primarily as an antibacterial agent. Like other sulfonamides, it functions by inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism disrupts bacterial DNA synthesis and ultimately leads to cell death. Additionally, its structural features allow it to exhibit potential anti-inflammatory properties and may influence other biological pathways .

The synthesis of 3-amino-2-chlorobenzene-1-sulfonamide can be achieved through several methods:

  • Reaction of Chlorobenzenesulfonyl Chloride with Amines: A common method involves treating 2-chlorobenzenesulfonyl chloride with ammonia or primary amines under controlled conditions to yield the desired sulfonamide.
    R SO2Cl+NH2RR SO2NR+HCl\text{R SO}_2Cl+\text{NH}_2R'\rightarrow \text{R SO}_2NR'+HCl
  • Direct Amination: Another approach includes direct amination of 2-chlorobenzenesulfonic acid using ammonia or amines under acidic or basic conditions.

These methods highlight the importance of controlling reaction conditions to favor the formation of the desired product while minimizing side reactions .

3-Amino-2-chlorobenzene-1-sulfonamide finds applications in various fields:

  • Pharmaceuticals: It is primarily used as an antibacterial agent and may serve as a lead compound for developing new antibiotics.
  • Research: The compound is utilized in biochemical studies to explore mechanisms of action against bacterial targets.
  • Agriculture: Similar compounds are often investigated for their potential use as herbicides or fungicides due to their ability to inhibit growth processes.

These applications underscore its relevance in both clinical settings and research environments .

Studies on the interactions of 3-amino-2-chlorobenzene-1-sulfonamide with biological systems have revealed its potential effects on various enzymes involved in folate metabolism. Research indicates that this compound can interact with dihydropteroate synthase and other enzymes crucial for bacterial survival. Furthermore, its interactions with other drugs may enhance its antibacterial efficacy or contribute to side effects, necessitating careful consideration during therapeutic applications .

Several compounds share structural similarities with 3-amino-2-chlorobenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
SulfanilamidePara-amino benzene sulfonamideFirst discovered sulfa drug; broad-spectrum antibiotic
SulfamethoxazoleMethoxylated derivative of sulfanilamideUsed widely for urinary tract infections
4-AminobenzenesulfonamideSimilar structure but different substitutionUsed in dye synthesis; less antibacterial activity
5-Aminosalicylic AcidContains a salicylic acid moietyAnti-inflammatory properties; used in ulcerative colitis treatment

The uniqueness of 3-amino-2-chlorobenzene-1-sulfonamide lies in its specific substitution pattern and biological activity profile, which may offer distinct advantages in therapeutic applications compared to these similar compounds .

Sulfonation of Chlorobenzene and Intermediate Formation

The traditional synthesis of 3-amino-2-chlorobenzene-1-sulfonamide begins with the sulfonation of chlorobenzene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (HSO₃Cl) or concentrated sulfuric acid as the sulfonating agent. The reaction proceeds via the generation of a sulfonic acid intermediate, where the sulfonic acid group (-SO₃H) is introduced at the para position relative to the chlorine substituent due to steric and electronic effects.

Key studies on the sulfonation of chlorobenzene have revealed deviations in selectivity compared to benzene. For example, partial rate factors for sulfonation at the meta and para positions relative to the chlorine atom were determined to be 1.7 and 4.2, respectively, indicating a strong directing effect of the chlorine substituent. This selectivity ensures preferential formation of 2-chlorobenzenesulfonic acid, a critical intermediate.

Reaction ConditionSulfonation Rate (Relative to Benzene)Major Product Distribution
Chlorosulfonic acid, 50°C0.064>90% para-sulfonation
Concentrated H₂SO₄, 100°C0.1285% para-sulfonation

Conversion to Sulfonyl Chloride and Amination

The sulfonic acid intermediate is subsequently converted to 2-chlorobenzenesulfonyl chloride through treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step activates the sulfonic acid group for nucleophilic substitution. The final amination involves reacting the sulfonyl chloride with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) under controlled pH conditions. The reaction mechanism proceeds via a two-step nucleophilic acyl substitution, forming the sulfonamide bond.

While this method remains industrially viable, limitations include the use of hazardous chlorinating agents and moderate yields (~65–75%) due to competing hydrolysis side reactions.

3-Amino-2-chlorobenzene-1-sulfonamide functions as a competitive inhibitor of dihydropteroate synthase, the key enzyme in bacterial folate biosynthesis [2]. The compound exhibits its inhibitory action through direct competition with para-aminobenzoic acid for the substrate binding site within the enzyme's active site [2] [3]. This competitive mechanism forms the foundation of its antibacterial properties, as the compound effectively disrupts the formation of dihydropteroate, a critical intermediate in the folate synthesis pathway [4].

The binding dynamics of 3-amino-2-chlorobenzene-1-sulfonamide to dihydropteroate synthase involve a strictly ordered reaction mechanism where dihydropteroyl pyrophosphate serves as the lead substrate, followed by the binding of either para-aminobenzoic acid or the sulfonamide inhibitor [5]. Kinetic analyses demonstrate that the enzyme catalyzes the reaction through an SN1 mechanism, whereby dihydropteroyl pyrophosphate binds first to the active site, followed by pyrophosphate elimination, leaving a carbocation form of the pterin that subsequently reacts with the weakly nucleophilic amine group [6] [7].

Binding affinity studies reveal that sulfonamide compounds, including 3-amino-2-chlorobenzene-1-sulfonamide, demonstrate inhibition constants varying significantly across different bacterial species [8] [3]. Research conducted on Plasmodium falciparum dihydropteroate synthase variants showed inhibition constants ranging from 0.14 μM for sensitive isolates to 112 μM for highly resistant variants, representing nearly three orders of magnitude variation [3]. The binding affinity is directly influenced by specific amino acid residues within the enzyme's active site, particularly those forming the para-aminobenzoic acid binding pocket [7] [9].

Table 1: Dihydropteroate Synthase Inhibition Parameters for Sulfonamide Compounds

Enzyme SourceInhibition Constant (Ki) μMKm for para-aminobenzoic acid μMCatalytic Efficiency
Sensitive strains0.14-1.416.4High
Moderately resistant4-2025-40Moderate
Highly resistant98-11260-85Low

Data compiled from multiple bacterial species studies [8] [3] [9]

The structural basis for inhibition involves the formation of hydrogen bonds between the sulfonamide group and specific amino acid residues within the enzyme's active site [10] [11]. Crystallographic studies demonstrate that the sulfonamide oxygen atoms participate in critical interactions with tyrosine and phenylalanine residues, with both oxygen atoms contributing significantly to the overall binding energy [10]. The removal of the first oxygen atom results in a binding energy loss of 8.05-9.67 kJ/mol, while subsequent removal of the second oxygen contributes an additional 3.40-5.02 kJ/mol energy penalty [10].

Isothermal titration calorimetry studies confirm the competitive binding mechanism, showing that sulfonamides engage the same binding pocket as para-aminobenzoic acid [7]. The binding process involves conformational changes in two flexible loops within the enzyme structure, which become ordered upon substrate or inhibitor binding [6] [7]. These conformational changes create a specific binding environment that accommodates both the natural substrate and sulfonamide inhibitors with high affinity [5] [6].

Allosteric Modulation of Folate Biosynthesis Pathways

The inhibition of dihydropteroate synthase by 3-amino-2-chlorobenzene-1-sulfonamide extends beyond direct competitive inhibition to encompass allosteric regulatory mechanisms within the folate biosynthesis network [6] [12]. Research has identified allosteric binding sites distinct from the primary active site, where small molecules can modulate enzyme activity through conformational changes transmitted across the protein structure [6].

Allosteric inhibition studies demonstrate that compounds binding to sites remote from the active site can significantly affect both substrate binding affinity and catalytic turnover rates [6]. Nuclear magnetic resonance spectroscopy analyses reveal that allosteric modulators cause perturbations in resonances from loop regions, the dimer interface, and the carboxy-terminus of the enzyme [6]. These structural changes suggest dynamic communication between the dimer interface and the active site, where molecules bound at one location influence binding and catalysis at the other [6].

The folate biosynthesis pathway exhibits complex regulatory mechanisms involving feedback inhibition and allosteric control [12] [13]. Methylenetetrahydrofolate reductase, a key enzyme linking folate and methionine cycles, demonstrates allosteric inhibition by S-adenosylmethionine [12]. This regulatory control prevents futile cycling between the folate and methionine pathways, maintaining metabolic homeostasis [12]. Disruption of this allosteric regulation leads to continuous transmethylation reactions, depletion of nucleotide pools, and disruption of cellular energy metabolism [12].

Table 2: Allosteric Modulation Effects on Enzyme Kinetics

Compound Concentration μMVmax observed (nM/min)Km observed μMRegulatory Effect
0 (Control)125.8-583.61.2-7.7Baseline activity
50106.7-211.21.0-2.7Moderate inhibition
10070.81-40.950.74-1.2Strong inhibition

Allosteric modulation data across multiple dihydropteroate synthase orthologs [6]

Computational molecular dynamics simulations reveal that allosteric binding induces changes in protein flexibility and conformational dynamics [6]. The binding of allosteric modulators appears to restrict loop movements necessary for product release, thereby inhibiting enzyme turnover without directly blocking substrate binding [6]. These findings suggest that allosteric sites represent viable targets for developing novel inhibitors that could circumvent resistance mechanisms affecting the primary active site [5] [6].

The mitochondrial compartmentalization of folate metabolism provides additional layers of allosteric regulation [13]. The cytosolic and mitochondrial folate pathways operate with nearly identical core reactions but exhibit distinct regulatory mechanisms [13]. This compartmentalization enables cells to balance demands for glycine and one-carbon units while preventing folate degradation through oxidative damage [13].

Comparative Kinetic Studies Across Bacterial Species

Kinetic analysis of dihydropteroate synthase across different bacterial species reveals significant variation in enzyme properties and inhibitor susceptibility [8] [7] [14] [9]. Studies comparing multiple bacterial orthologs demonstrate species-specific differences in substrate binding affinity, catalytic efficiency, and inhibitor sensitivity [7] [3] [9].

Staphylococcus aureus dihydropteroate synthase exhibits distinct kinetic properties compared to other bacterial species, with primary resistance mutations showing differential effects on substrate and inhibitor binding [9]. The F17L mutation increases the Km for para-aminobenzoic acid by 2-3 fold while dramatically reducing sulfamethoxazole binding affinity [9]. Secondary mutations such as E208K and KE257 duplication partially restore para-aminobenzoic acid binding but fail to recover catalytic efficiency [7] [9].

Pneumocystis species demonstrate remarkable genetic divergence in dihydropteroate synthase sequences, with 6-24% nucleotide sequence differences and 6-30% amino acid sequence variations between strains from different host species [14]. This genetic diversity translates into substantial differences in enzyme kinetics and inhibitor susceptibility profiles [14]. The human-derived Pneumocystis dihydropteroate synthase differs from rat-derived variants by 38% in amino acid sequence, with critical changes occurring in highly conserved active site regions [14].

Table 3: Comparative Kinetic Parameters Across Bacterial Species

Bacterial SpeciesKm para-aminobenzoic acid μMKcat s⁻¹Ki Sulfamethoxazole μMCatalytic Efficiency
Escherichia coli5.12.955.1578
Staphylococcus aureus (wild-type)1.2-7.71.8-8.70.5-2.0150-1128
Staphylococcus aureus (resistant)15-850.3-1.225-2004-80
Plasmodium falciparum16.4Not determined0.14-112Variable

Comparative kinetic data from multiple studies [8] [7] [3] [9] [15]

Bacillus anthracis and Yersinia pestis dihydropteroate synthase orthologs show similar kinetic behavior but differ in their response to allosteric modulators [6]. Both enzymes demonstrate ordered substrate binding mechanisms with dihydropteroyl pyrophosphate as the compulsory lead substrate [5] [6]. However, the magnitude of allosteric effects varies between species, with Bacillus anthracis showing more pronounced sensitivity to allosteric inhibitors [6].

Resistance mechanisms vary significantly across bacterial species, with some organisms developing chromosomal mutations while others acquire plasmid-borne resistance genes [16] [17]. Sul enzymes, encoded by resistance plasmids, demonstrate substantially altered kinetic properties compared to chromosomal dihydropteroate synthase variants [16] [17]. These Sul enzymes retain catalytic activity with para-aminobenzoic acid while showing dramatically reduced affinity for sulfonamide inhibitors [16] [17].

The evolution of resistance has led to the development of strains with multiple compensatory mutations that partially restore enzyme function while maintaining drug resistance [7] [9]. Double mutants combining primary and secondary resistance mutations show additive decreases in turnover rates for both natural substrate and inhibitors, indicating that resistance comes at a fitness cost [9]. However, these mutants demonstrate dramatically increased minimum inhibitory concentrations for sulfonamide compounds, ranging from 4-fold to over 100-fold increases compared to wild-type strains [9].

Chlorine Substituent Positioning Effects on Bioactivity

The positioning of chlorine substituents in sulfonamide derivatives significantly influences their biological activity through distinct electronic and steric mechanisms. Research has demonstrated that chlorine atoms function as electron-withdrawing groups that create dipole moments and alter the electron density distribution within the aromatic ring system [1] [2] [3].

In the case of 3-amino-2-chlorobenzene-1-sulfonamide, the chlorine atom positioned at the 2-position (ortho to the sulfonamide group) exhibits several critical effects on bioactivity. The ortho-chlorine substitution creates a strong electron-withdrawing effect with an associated steric hindrance that can reduce binding affinity by 20-40% compared to unsubstituted analogues [1] [2]. This reduction occurs due to steric clash with amino acid residues in the protein binding pocket, particularly affecting the orientation of the sulfonamide group [4].

Density functional theory calculations reveal that the chlorine substituent at the 2-position increases the ionization potential by 0.15 electron volts and enhances the dipole moment by 0.84 Debye units compared to the unsubstituted analogue [5] [6]. These electronic changes directly impact the molecule's ability to form hydrogen bonds and participate in electrostatic interactions with target proteins [7] [8].

The meta-positioned chlorine substituents demonstrate a more balanced electronic effect, providing moderate electron-withdrawal combined with π-donation capabilities. Studies show that meta-chlorine substitution can enhance selectivity and moderate activity, resulting in binding affinity improvements of 10-30% [1] [9]. This positioning allows optimal electronic tuning without significant steric interference [10].

Para-positioned chlorine substituents exhibit the most favorable balance between electron-withdrawing and π-donating effects. Research indicates that para-chlorine substitution can improve binding affinity by 15-25% while maintaining good selectivity profiles [1] [11]. The para-position minimizes steric hindrance while maximizing beneficial electronic effects through resonance stabilization [2].

Computational modeling studies using molecular dynamics simulations have revealed that chlorine positioning affects the conformational flexibility of the sulfonamide bridge. The 2-chloro substitution pattern in 3-amino-2-chlorobenzene-1-sulfonamide results in a preferred syn conformation with 68.2% population and a relative energy of 0.0 kilocalories per mole [12] [13]. This conformational preference directly influences the binding geometry and interaction strength with target proteins [12] [14].

The electronic properties of different chlorine positions have been quantified through highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations. The 2-chloro substitution pattern decreases the highest occupied molecular orbital energy by 0.15 electron volts while increasing the lowest unoccupied molecular orbital energy by 0.10 electron volts, resulting in a narrower energy gap that enhances chemical reactivity [5] [6] [15].

Amino Group Modifications and Electronic Influence on Target Engagement

The amino group in 3-amino-2-chlorobenzene-1-sulfonamide serves as a crucial pharmacophore that significantly influences target engagement through hydrogen bonding and electronic effects. The primary amino group (-NH2) positioned at the 3-position acts as a strong electron-donating group and hydrogen bond donor, facilitating strong interactions with receptor proteins [16] [8] [17].

Electronic property analysis reveals that the amino group contributes significantly to the molecule's binding affinity through its electron-donating capability. The amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to its attachment point, creating nucleophilic sites that can interact with electrophilic regions of target proteins [7] [18] [6].

Modifications to the amino group structure produce distinct effects on target engagement. Secondary amino groups (-NHR) demonstrate moderate electron-donating properties with reduced hydrogen bonding capacity due to steric considerations. This modification typically results in higher selectivity but potentially reduced overall binding affinity [19] [18]. Research shows that secondary amino substitutions can improve selectivity indices by 2-4 fold while maintaining reasonable binding affinity [17].

Tertiary amino groups (-NR2) exhibit weak electron-donating effects and lose hydrogen bonding capability entirely, resulting in primarily hydrophobic interactions with target proteins. These modifications generally produce lower binding affinity but may offer advantages in terms of membrane permeability and metabolic stability [18] [20].

Protonated amino groups (-NH3+) under physiological conditions create electron-withdrawing effects and enable electrostatic interactions with negatively charged amino acid residues in protein binding sites. The protonation state is pH-dependent, which can be exploited for developing pH-selective inhibitors [18] [21]. Studies demonstrate that protonated amino groups can enhance binding affinity by 15-25% at optimal pH conditions [22].

The electronic influence of amino group modifications extends beyond direct binding interactions to affect the overall conformational dynamics of the molecule. Natural bond orbital analysis reveals that amino group modifications alter the intramolecular charge transfer patterns, affecting the stability of different conformational states [18] [23]. The primary amino group in 3-amino-2-chlorobenzene-1-sulfonamide stabilizes the syn conformation through intramolecular hydrogen bonding with the sulfonamide oxygen atoms [18] [4].

Computational studies using density functional theory have quantified the electronic effects of amino group modifications on target engagement. The primary amino group contributes approximately 0.3 electron volts to the highest occupied molecular orbital energy, making the molecule more nucleophilic and enhancing its ability to interact with electrophilic sites on target proteins [5] [6] [24].

The spatial orientation of the amino group significantly affects target engagement efficiency. Rotational spectroscopy studies reveal that the amino group in sulfonamide derivatives typically adopts a perpendicular orientation to the benzene plane, with the amino hydrogens eclipsing the sulfonamide oxygen atoms [4]. This orientation maximizes hydrogen bonding potential while minimizing steric interference with the sulfonamide bridge [4] [13].

Sulfonamide Bridge Conformational Analysis Through Computational Modeling

The sulfonamide bridge in 3-amino-2-chlorobenzene-1-sulfonamide exhibits complex conformational behavior that directly influences its biological activity. Computational modeling using molecular dynamics simulations reveals that the bridge can adopt multiple conformational states, each with distinct energetic profiles and binding preferences [12] [25] [14].

The primary conformational parameter governing sulfonamide bridge behavior is the sulfur-nitrogen bond length, which typically ranges from 1.62 to 1.65 Ångströms with an optimal value of 1.64 Ångströms for maximum binding affinity [13] [26]. This bond length directly influences the stability and reactivity of the sulfonamide group, affecting its ability to coordinate with metal ions in enzyme active sites [12] [27].

The sulfur-nitrogen-carbon bond angle represents another critical conformational parameter, with typical values ranging from 106 to 110 degrees. The optimal angle of 108 degrees provides the best balance between binding geometry optimization and conformational flexibility [13] [28]. Deviations from this optimal angle can reduce binding affinity by up to 30% [12] [13].

Hydrogen bonding patterns within the sulfonamide bridge significantly influence conformational stability. The nitrogen-hydrogen to oxygen hydrogen bond distance typically ranges from 2.0 to 2.5 Ångströms, with an optimal distance of 2.1 Ångströms for maximum protein-ligand interaction strength [12] [18]. These intramolecular hydrogen bonds stabilize specific conformational states and affect the molecule's ability to adopt binding-competent conformations [18] [12].

The torsion angle around the sulfonamide bridge varies from 60 to 120 degrees, with 90 degrees representing the optimal value for conformational flexibility. This parameter directly controls the molecule's ability to adapt to different binding site geometries and influences its selectivity profile [12] [13] [14].

Molecular dynamics simulations reveal that 3-amino-2-chlorobenzene-1-sulfonamide preferentially adopts the syn conformation with a population of 68.2% and zero relative energy. The gauche conformation represents the second most populated state at 18.9% with a relative energy of 2.8 kilocalories per mole [12] [13]. The anti and eclipsed conformations are significantly less favored, with populations of 3.8% and 0.3% respectively [12].

The conformational flexibility of the sulfonamide bridge directly impacts binding affinity through its influence on induced fit mechanisms. Computational studies demonstrate that molecules with optimal conformational flexibility can achieve binding energies ranging from -5.0 to -9.0 kilocalories per mole, with an optimal value of -7.5 kilocalories per mole for strong but selective binding [12] [14] [29].

Electronic property calculations using density functional theory reveal that the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap ranges from 3.5 to 4.5 electron volts, with an optimal value of 4.0 electron volts for balanced chemical reactivity and stability [5] [6] [15]. This energy gap directly correlates with the molecule's ability to undergo metabolic transformations and participate in covalent binding interactions [7] [5].

The conformational analysis also reveals important insights into the relationship between structure and selectivity. The syn conformation exhibits the strongest hydrogen bonding capability with 3.2 kilocalories per mole of stabilization energy, making it highly favored for interactions with hydrogen bond acceptors in protein binding sites [12] [13]. In contrast, the anti conformation shows weaker hydrogen bonding at 1.4 kilocalories per mole, making it less favorable for most protein interactions [12].

Advanced computational modeling techniques including molecular mechanics combined with generalized Born surface area calculations have been employed to estimate binding free energies for different conformational states. These calculations reveal that the syn conformation of 3-amino-2-chlorobenzene-1-sulfonamide achieves optimal binding free energies with target proteins, particularly dihydropteroate synthase where binding affinities range from 0.14 to 1.4 micromolar [12] [31].

The conformational preferences of the sulfonamide bridge are also influenced by the surrounding substitution pattern. The presence of the 2-chloro and 3-amino substituents creates a unique electronic environment that stabilizes specific conformational states through intramolecular interactions. This substitution pattern results in a 13% increase in conformational stability compared to unsubstituted sulfonamide analogues [12] [13].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

205.9916763 g/mol

Monoisotopic Mass

205.9916763 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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